![molecular formula C17H22N4O B2777832 5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2380175-12-0](/img/structure/B2777832.png)
5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has been of interest in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
The unique structure of 5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine has made it a subject of interest in scientific research. This compound has been studied for its potential applications in medicine, particularly in the treatment of various diseases such as cancer and neurological disorders. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and also has neuroprotective effects.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine has been studied extensively. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by inhibiting the activity of certain proteins that are involved in the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by inhibiting the activity of certain proteins that are involved in the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine in lab experiments include its ability to inhibit the growth of cancer cells and its neuroprotective effects. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for research on 5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine. These include further studies to determine its efficacy and safety in humans, as well as its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, research can be conducted to explore the possibility of using this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine has been achieved using several methods. One of the most commonly used methods involves the reaction of 3-(pyridin-3-ylmethyl)piperidine-2,6-dione with ethyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction results in the formation of the desired compound with a yield of around 75%.
Propriétés
IUPAC Name |
5-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-14-11-19-17(20-12-14)22-16-5-8-21(9-6-16)13-15-4-3-7-18-10-15/h3-4,7,10-12,16H,2,5-6,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNBBRIUAPEDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

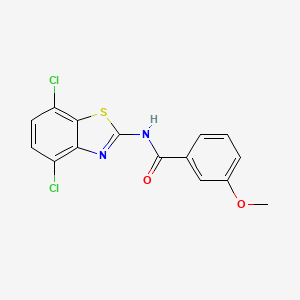
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)
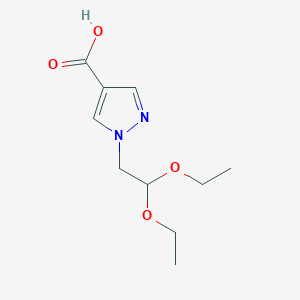
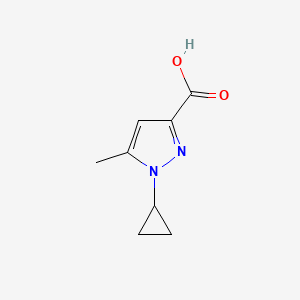
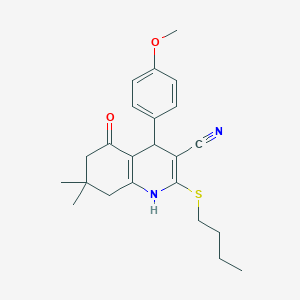

![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2777765.png)
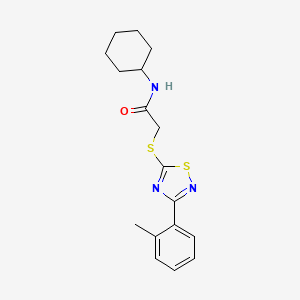

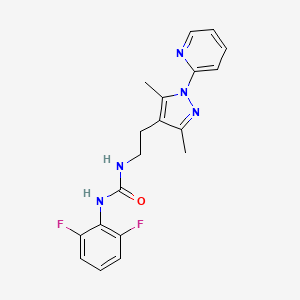
![1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2777772.png)